1-[[(E)-3-Carboxy-2,3-dichloroprop-2-enoyl]amino]cyclohexane-1-carboxylic acid
Overview
Description
1-[[(E)-3-Carboxy-2,3-dichloroprop-2-enoyl]amino]cyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring and a dichloroprop-2-enoyl group
Preparation Methods
The synthesis of 1-[[(E)-3-Carboxy-2,3-dichloroprop-2-enoyl]amino]cyclohexane-1-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the cyclohexane ring: This can be achieved through the hydrogenation of benzoic acid.
Introduction of the dichloroprop-2-enoyl group: This step involves the reaction of cyclohexanecarboxylic acid with appropriate reagents to introduce the dichloroprop-2-enoyl group.
Final assembly: The final step involves the coupling of the intermediate products to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using catalysts and specific reaction conditions to improve yield and efficiency .
Chemical Reactions Analysis
1-[[(E)-3-Carboxy-2,3-dichloroprop-2-enoyl]amino]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexene.
Reduction: Reduction reactions can convert the dichloroprop-2-enoyl group to other functional groups.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[[(E)-3-Carboxy-2,3-dichloroprop-2-enoyl]amino]cyclohexane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[[(E)-3-Carboxy-2,3-dichloroprop-2-enoyl]amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and affecting various biochemical pathways . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[[(E)-3-Carboxy-2,3-dichloroprop-2-enoyl]amino]cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid: A simpler compound with a similar cyclohexane ring structure.
Chlorogenic acid: Contains similar functional groups but has a different overall structure.
Tranexamic acid: Another compound with a cyclohexane ring but different functional groups.
Properties
IUPAC Name |
1-[[(E)-3-carboxy-2,3-dichloroprop-2-enoyl]amino]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO5/c12-6(7(13)9(16)17)8(15)14-11(10(18)19)4-2-1-3-5-11/h1-5H2,(H,14,15)(H,16,17)(H,18,19)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUDWBIOORUHKZ-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C(=C(C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)/C(=C(/C(=O)O)\Cl)/Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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